molecular formula C22H25N3O2 B5621241 2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol

2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol

Cat. No. B5621241
M. Wt: 363.5 g/mol
InChI Key: HUNFDWFIKCSSDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as observed in the synthesis of related quinoline derivatives (Fatma et al., 2017).

Molecular Structure Analysis

The molecular geometry and structural details of similar compounds are typically studied using methods like X-ray crystallography and density functional theory (DFT). These techniques help in understanding the conformation and interactions within the molecule, as seen in various quinoline and pyridine derivatives (Fatma et al., 2017).

Chemical Reactions and Properties

Compounds in this category often demonstrate interactions like C-H⋯O and C-C⋯Cl, which can be crucial in their reactivity and function. The nature of these interactions can be elucidated through computational studies and spectroscopic methods (Fatma et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and thermodynamic properties, are important for understanding their behavior in different environments. These properties can be investigated using X-ray studies and theoretical calculations (Fatma et al., 2017).

Chemical Properties Analysis

The chemical properties, such as the electronic absorption spectrum and local reactivity descriptors, provide insights into the potential chemical activity of the molecule. Analytical techniques like natural bond orbital analysis and absorption spectroscopy are used for these investigations (Fatma et al., 2017).

properties

IUPAC Name

2-[[4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl]methyl]-6-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15-5-6-19-18(12-15)21(26)13-17(24-19)14-25-10-7-16(8-11-25)22(27)20-4-2-3-9-23-20/h2-6,9,12-13,16,22,27H,7-8,10-11,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFDWFIKCSSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCC(CC3)C(C4=CC=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[Hydroxy(pyridin-2-YL)methyl]piperidin-1-YL}methyl)-6-methylquinolin-4-OL

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